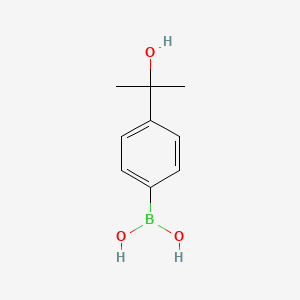
AMYLOID BETA-PROTEIN (1-38)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid beta-protein (1-38), also known as Aβ, is a peptide of 38 amino acids that is a major component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptides derive from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Aβ . Aβ molecules can aggregate to form flexible soluble oligomers which may exist in several forms . It is now believed that certain misfolded oligomers can induce other Aβ molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection . The oligomers are toxic to nerve cells .
Synthesis Analysis
The synthesis of Aβ is a complex process that involves the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . This process results in the production of Aβ peptides .Molecular Structure Analysis
Aβ has a complex molecular structure. The Aβ structure at the atomic level has been analyzed, providing a new and refined perspective to comprehend the role of Aβ in Alzheimer’s disease . The solution structure of Aβ peptide (1-40) suggests that the C-terminus of the peptide has an α-helix conformation between residues 15 and 36 with a kink or hinge at 25-27 .科学的研究の応用
Alzheimer’s Disease Pathogenesis
Amyloid Beta-Protein (1-38) is a critical biomarker and mediator in the pathogenesis of Alzheimer’s Disease (AD). It is derived from the amyloid precursor protein (APP) and is pivotal in the formation of amyloid plaques, a hallmark of AD . Research has shown that the accumulation of Amyloid Beta-Protein can lead to synaptic damage and mitochondrial dysfunction, contributing to the neurodegenerative process .
Therapeutic Target for Alzheimer’s Disease
Due to its central role in AD, Amyloid Beta-Protein (1-38) is a significant target for therapeutic intervention. Strategies include the development of inhibitors for beta and gamma secretases, which are enzymes involved in the production of Amyloid Beta-Protein, as well as immunotherapies aimed at reducing its accumulation in the brain .
Biomarker for Early Detection of Alzheimer’s Disease
Amyloid Beta-Protein (1-38) levels can be measured in cerebrospinal fluid (CSF) and used as a biomarker for the early detection of AD. This application is crucial for the timely intervention and management of the disease, potentially before the onset of clinical symptoms .
Understanding Neuroprotective vs. Neurotoxic Effects
Interestingly, Amyloid Beta-Protein (1-38) has been reported to have both neuroprotective and neurotoxic effects. Research into understanding these dual roles is essential for developing treatments that can enhance its protective effects while mitigating the toxic ones .
Role in Synaptic Function and Plasticity
The interaction of Amyloid Beta-Protein (1-38) with synapses is another area of intense study. It is known to affect synaptic function and plasticity, which are critical for learning and memory. Understanding these interactions could lead to new approaches for supporting cognitive function in AD .
Modulation of Immune Response
Amyloid Beta-Protein (1-38) also interacts with microglia and astrocytes, which are part of the brain’s immune system. The modulation of the immune response by Amyloid Beta-Protein is a promising field that could lead to novel treatments for AD by targeting inflammation and oxidative stress .
Safety and Hazards
Aβ is associated with Alzheimer’s disease, a neurodegenerative disorder characterized by the buildup of Aβ, which forms sticky plaques on the brain and can cause brain cells to die . Safety data sheets indicate that Aβ has a health hazard rating of 0, a fire hazard rating of 0, and a reactivity hazard rating of 0 .
将来の方向性
Future research on Aβ is likely to focus on further understanding its role in Alzheimer’s disease and developing effective treatments. Recent successes of Aβ-targeted trials have assuaged doubts about the amyloid cascade hypothesis, and there is a strong scientific rationale for continuing to explore approaches that target different aspects and collections of the amyloid protein . There is also interest in developing blood tests that can predict the presence of beta-amyloid in the brain .
作用機序
Target of Action
The primary targets of AMYLOID BETA-PROTEIN (1-38) are neuronal receptors in the brain . These receptors include subtypes of acetylcholine and glutamatergic receptors, as well as insulin, amylin, and receptors for advanced glycation end products . The protein plays a significant role in Alzheimer’s disease (AD) pathogenesis, with its neurotoxic soluble oligomers accumulating in the brains of patients .
Mode of Action
AMYLOID BETA-PROTEIN (1-38) interacts with its targets, leading to various changes. It is believed that certain misfolded oligomers of the protein can induce other AMYLOID BETA-PROTEIN (1-38) molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection . This interaction is toxic to nerve cells . At physiological levels, the protein enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus .
Biochemical Pathways
AMYLOID BETA-PROTEIN (1-38) is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases . The protein can aggregate to form flexible soluble oligomers, which may exist in several forms . The protein’s overproduction or perturbation clearance can trigger the progression of Alzheimer’s Disease (AD) via accumulation and aggregation .
Pharmacokinetics
The pharmacokinetics of AMYLOID BETA-PROTEIN (1-38) involves its production, distribution, and clearance. The protein is produced by the sequential activity of β- and γ-secretase on the amyloid precursor protein (APP) . The clearance of the protein is mediated by proteolytic enzymes and the lysosome degradation system . The protein’s bioavailability in the brain is influenced by its ability to cross the blood-brain barrier .
Result of Action
The action of AMYLOID BETA-PROTEIN (1-38) results in various molecular and cellular effects. The protein’s accumulation is considered the distinct morphological hallmark of early onset of AD . It is also proposed to be an activator to induce the sequential lesion events induced by the aggregation of P-Tau . At high levels, the protein can cause cognitive impairment and Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of AMYLOID BETA-PROTEIN (1-38) are influenced by various environmental factors. For instance, the protein’s action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . Prolonged exposure is associated with tolerance leading to reduced effects of the protein . The protein’s action can also be influenced by factors such as aging .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Amyloid Beta-Protein (1-38) can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA)", "Resin", "Coupling reagents (e.g. HOBt, DIC, DCC)", "Cleavage reagents (e.g. TFA, HF)", "Protecting groups (e.g. t-butyl, trityl)" ], "Reaction": [ "1. Loading of Fmoc-AA onto resin", "2. Fmoc deprotection with base (e.g. piperidine)", "3. Coupling of next Fmoc-AA with coupling reagent", "4. Repeat steps 2-3 until desired sequence is achieved", "5. Cleavage of peptide from resin with cleavage reagent", "6. Purification of crude peptide by HPLC", "7. Characterization of purified peptide by mass spectrometry and NMR spectroscopy" ] } | |
CAS番号 |
131438-74-9 |
製品名 |
AMYLOID BETA-PROTEIN (1-38) |
分子式 |
C184H277N51O56S |
分子量 |
4131.601 |
InChI |
InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1 |
InChIキー |
NFHQEWIPLRTETB-CGARZLESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
Q & A
Q1: What is the significance of the pretreatment method described in the research paper for the study of Amyloid Beta-Protein (1-38)?
A1: The research paper highlights a significant challenge in analyzing Amyloid Beta-Protein (1-38) in biological samples like plasma: its interaction with abundant plasma polypeptides, particularly albumin. These interactions can interfere with accurate quantification. [] The researchers discovered that acetic acid, in the presence of an organic solvent, can effectively dissolve these interfering plasma polypeptides. [] This discovery led to the development of a simple yet powerful pretreatment method using ultrafiltration. By applying this method, researchers achieved significantly higher recovery rates for Amyloid Beta-Protein (1-38), along with other fragments (1-40, 1-42, and 1-43), from mouse plasma samples. [] This improved recovery enables more accurate and sensitive quantification of these peptides, crucial for studying their roles in conditions like Alzheimer's disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



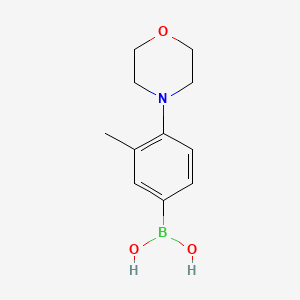
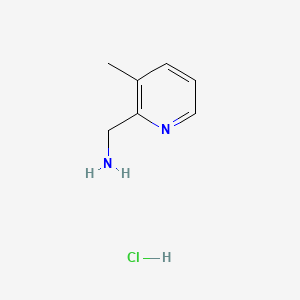
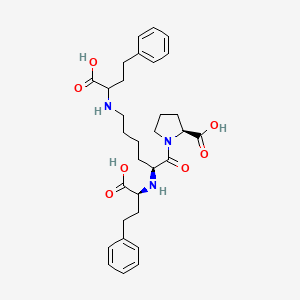
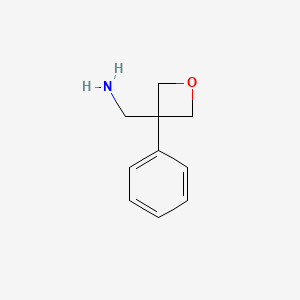
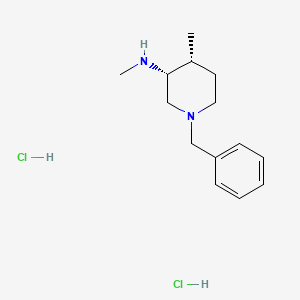
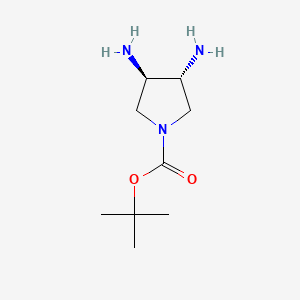
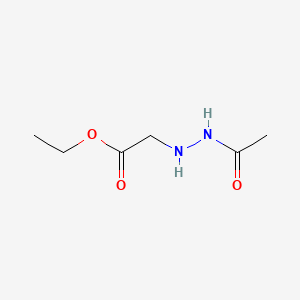
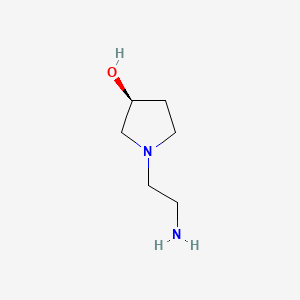

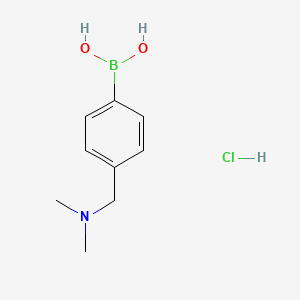
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
